N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a naphthalene ring, an isoxazole ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyethyl group.
Isoxazole Ring Formation: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Oxalamide Formation: The final step involves the coupling of the naphthalene derivative with the isoxazole derivative using oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(2-hydroxy-2-(naphthalen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the specific positioning of the hydroxyethyl group on the naphthalene ring and the presence of the isoxazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-9-16(21-25-11)20-18(24)17(23)19-10-15(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,15,22H,10H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDBGHAMUWYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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